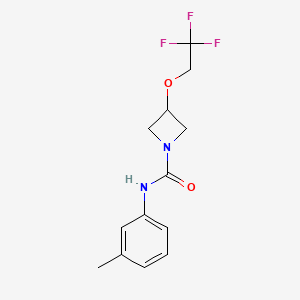

N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Description

“N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidines

Properties

IUPAC Name |

N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c1-9-3-2-4-10(5-9)17-12(19)18-6-11(7-18)20-8-13(14,15)16/h2-5,11H,6-8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKBKELVPBABQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoroethoxy Group: This step may involve nucleophilic substitution reactions using reagents like trifluoroethanol.

Attachment of the m-Tolyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of azetidine have shown effectiveness against various cancer cell lines. A related compound demonstrated growth inhibition percentages of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Research into related hydrazinecarboxamides revealed moderate inhibition of acetylcholinesterase and butyrylcholinesterase, with some derivatives showing lower IC50 values than the clinically used drug rivastigmine . This suggests potential applications in treating conditions like Alzheimer's disease.

Synthesis and Characterization

The synthesis of this compound involves several steps of chemical reactions that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are typically employed to confirm the structure and assess the quality of the synthesized compound.

Fluorinated Compounds

The trifluoroethoxy group in this compound enhances its lipophilicity and stability, making it a candidate for applications in material science, particularly in the development of coatings and polymers that require enhanced chemical resistance . The unique properties imparted by fluorination can lead to innovations in various industrial applications.

Antimicrobial Studies

In a study focusing on antimicrobial activity, related compounds were screened against Mycobacterium tuberculosis and other bacterial strains, highlighting their potential as antimicrobial agents . The findings indicated that specific derivatives exhibited significant activity against resistant strains, suggesting further exploration into their therapeutic uses.

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of this compound. Studies have shown that certain analogs do not exhibit cytotoxic effects on eukaryotic cell lines at therapeutic concentrations, which is promising for future clinical applications .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Acetylcholinesterase Inhibition | N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | 27.04 - 106.75 | Moderate inhibition compared to rivastigmine |

| Anticancer Activity | N-(3-methylphenyl)-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines | Up to 86.61% | Effective against multiple cancer cell lines |

| Antimicrobial Activity | Various azetidine derivatives | MIC ≥ 62.5 µM | Significant activity against Mycobacterium tuberculosis |

Mechanism of Action

The mechanism of action of “N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

Alteration of Cellular Processes: The compound may affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide: can be compared to other azetidine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups. The presence of the trifluoroethoxy group imparts unique electronic properties, while the azetidine ring provides structural rigidity. These features make it distinct from other similar compounds and may contribute to its specific chemical and biological activities.

Biological Activity

N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the azetidine class, characterized by a four-membered nitrogen-containing ring. The presence of a trifluoroethoxy group is noteworthy for its potential influence on the compound's lipophilicity and membrane permeability.

Research indicates that azetidine derivatives, including this compound, may exert their biological effects through various mechanisms:

- Inhibition of STAT3 : The compound has been studied for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively active in various cancers. In vitro studies showed that certain azetidine analogues could inhibit STAT3 activity effectively, although specific data for this compound is limited .

- Anticancer Activity : Preliminary studies suggest that azetidine derivatives can induce apoptosis and inhibit proliferation in cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Table 1: Biological Activities of Azetidine Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | STAT3 Inhibition | MDA-MB-231 | 0.79 | |

| Compound B | Antiproliferative | MCF-7 | 1.4 | |

| This compound | Potential STAT3 Inhibitor | Not yet tested | TBD | TBD |

Case Studies

- In Vitro Studies : A study evaluated the effects of various azetidine derivatives on human breast cancer cells. While some compounds demonstrated potent STAT3 inhibition in cell-free assays, their cellular activities were limited due to poor membrane permeability attributed to polar functional groups like carboxylates . This suggests that modifications to enhance lipophilicity could improve therapeutic efficacy.

- Comparative Analysis : In a comparative study of azetidine derivatives with different substituents, it was observed that those lacking polar groups exhibited enhanced cellular uptake and activity against cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-(3-methylphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide?

The synthesis typically involves multi-step reactions starting with azetidine ring formation, followed by trifluoroethoxy substitution and carboxamide coupling. Critical steps include nucleophilic substitution for introducing the trifluoroethoxy group and carbodiimide-mediated amidation for attaching the 3-methylphenyl moiety. Optimization involves solvent selection (e.g., acetonitrile for polar intermediates), temperature control (0–25°C for amidation), and catalytic systems (e.g., DMAP for acyl activation). Purity is monitored via TLC and HPLC, with yields improved by iterative recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on - and -NMR to verify azetidine ring conformation, trifluoroethoxy substitution, and carboxamide connectivity. Mass spectrometry (HRMS/ESI) confirms molecular weight (e.g., [M+H] peak at ~345 Da). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm). Purity is assessed via HPLC (>95%), and thermal stability is evaluated using DSC (melting point ~120–125°C) .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, the compound may target neurotransmitter systems (e.g., dopamine or serotonin receptors) due to its azetidine-carboxamide scaffold. Trifluoroethoxy groups enhance metabolic stability, while the 3-methylphenyl moiety may influence lipophilicity and receptor binding. Preliminary assays could include enzyme inhibition studies (e.g., monoamine oxidases) and competitive binding assays against GPCRs .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved activity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like MAO-B. QSAR models using descriptors like LogP, polar surface area, and H-bond donors identify structural modifications (e.g., replacing 3-methylphenyl with 4-fluorophenyl) to enhance potency. Quantum mechanical calculations (DFT) assess electronic effects of substituents on reactivity and stability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Cross-validate results using orthogonal assays:

- Enzyme inhibition: Compare IC values from fluorometric vs. radiometric assays.

- Receptor binding: Use competitive displacement (e.g., -ligand binding) alongside functional assays (cAMP accumulation).

- Structural analysis: Correlate activity with crystallographic data or NOE-restrained NMR structures to confirm binding conformations .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

Chiral resolution (e.g., chiral HPLC) separates enantiomers for individual testing. Azetidine ring puckering (e.g., envelope vs. twist conformations) is analyzed via -NMR coupling constants and X-ray crystallography. Enantiomer-specific activity is assessed in vitro (e.g., eudismic ratio for MAO inhibition) and in silico (docking enantiomers into target active sites) .

Q. What methodologies quantify metabolic stability and degradation pathways?

- In vitro: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include oxidative defluorination (CYP450-mediated) and azetidine ring hydrolysis.

- Isotope labeling: Use -NMR to track trifluoroethoxy group stability.

- Computational: Predict metabolic hotspots with software like MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.